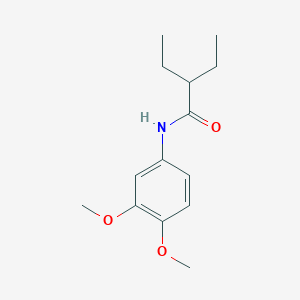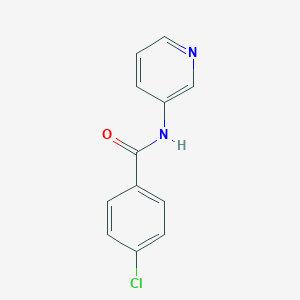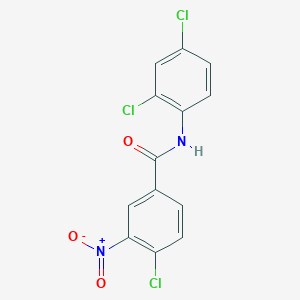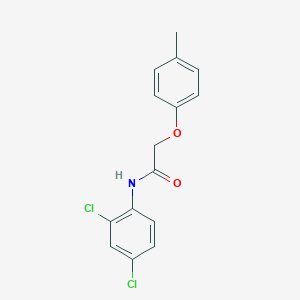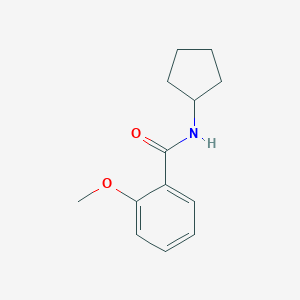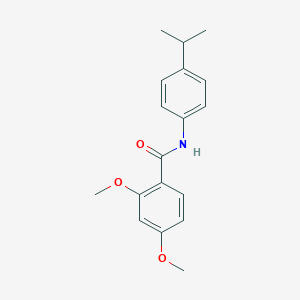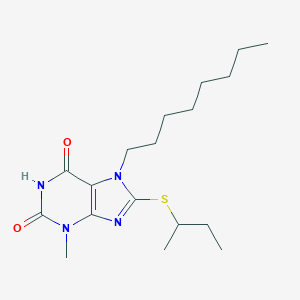
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C15H24N4O2S. This compound belongs to the purine family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a purine core substituted with sec-butylsulfanyl, methyl, and octyl groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with sec-butylsulfanyl and octyl groups under controlled conditions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the purine core, followed by the addition of alkyl halides to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.
Wissenschaftliche Forschungsanwendungen
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s purine core makes it a candidate for studying enzyme interactions and nucleotide analogs.
Medicine: Due to its structural similarity to biologically active purines, it is investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleotide metabolism. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sec-butylsulfanyl and octyl groups may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(sec-butylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(sec-butylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(sec-butylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of sec-butylsulfanyl, methyl, and octyl groups provides a unique balance of hydrophilicity and lipophilicity, influencing its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-octylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-7-8-9-10-11-12-22-14-15(19-18(22)25-13(3)6-2)21(4)17(24)20-16(14)23/h13H,5-12H2,1-4H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPCEBSNSCYUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




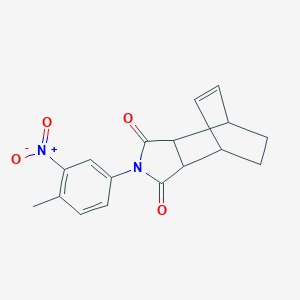

![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)
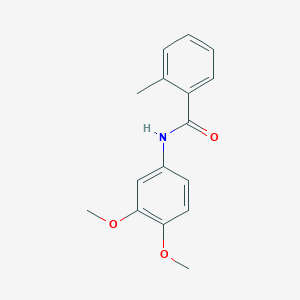
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
